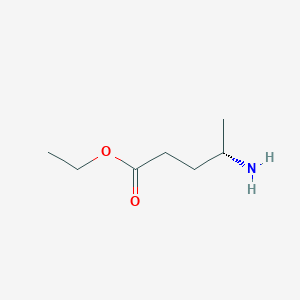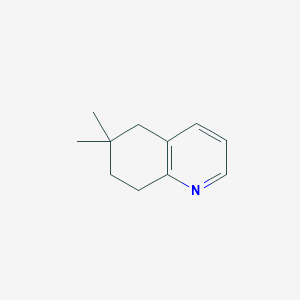![molecular formula C10H19NO5 B13522273 (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions . This compound is significant in the field of peptide synthesis and other organic synthesis applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This is achieved using di-tert-butyl dicarbonate (Boc2O) as the protecting reagent . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the generated acid. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA).
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: Reagents like DIC and HOBt are used for peptide coupling.
Major Products Formed
Applications De Recherche Scientifique
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has several scientific research applications:
Peptide Synthesis: It is used as a building block in the synthesis of peptides.
Organic Synthesis: The Boc-protected amino acid is used in various organic synthesis reactions to protect the amino group.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein folding.
Mécanisme D'action
The mechanism of action of (2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid involves the protection of the amino group by the Boc group. The Boc group prevents the amino group from participating in unwanted side reactions during synthesis . The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group, resulting in the formation of the free amino acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
- (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid
Uniqueness
(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group at the 2-position and a Boc-protected amino group at the 4-position. This unique structure makes it particularly useful in peptide synthesis and other organic synthesis applications .
Propriétés
Formule moléculaire |
C10H19NO5 |
|---|---|
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
(2R)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clé InChI |
VJDDIZFIHZRFLU-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCC[C@H](C(=O)O)OC |
SMILES canonique |
CC(C)(C)OC(=O)NCCC(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


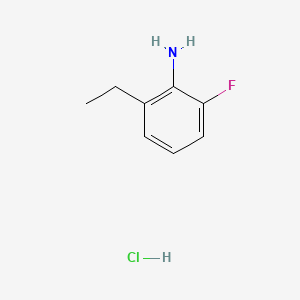
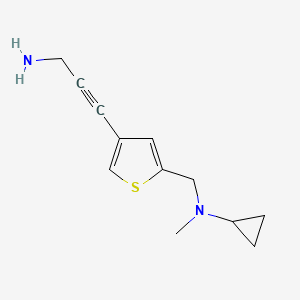

![Methyl 7-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13522231.png)

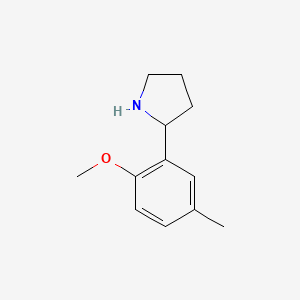
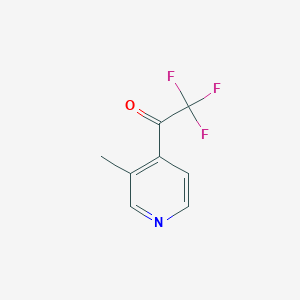
![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
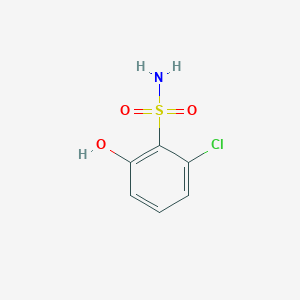
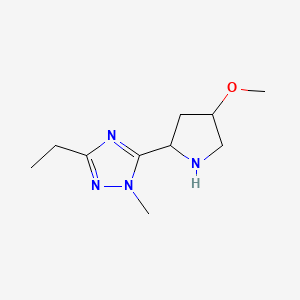

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
